Compound Description: (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL) is a Schiff base ligand synthesized and studied for its complexation behavior with metal ions, specifically MoO2(II) []. This compound exhibits potential biological activity as suggested by in silico studies.
Compound Description: This compound represents a 5H-Chromeno[2,3-b]pyridine derivative synthesized via a multicomponent reaction []. The compound was characterized and its ADME (absorption, distribution, metabolism, and excretion) properties were also assessed.
Compound Description: This compound, synthesized and characterized in previous studies [], features a monoclinic crystal system and has been studied using DFT/B3LYP methods for its geometry optimization, molecular orbital analysis, and NLO properties.
Compound Description: The crystal structure of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone has been determined by X-ray crystallography [], revealing a monoclinic crystal system belonging to the P21/n space group.
Compound Description: This compound serves as a versatile starting material for the synthesis of diverse pyrazole derivatives, including triazinone derivative 13, which demonstrated significant antiproliferative activity against colon and breast cancer cell lines [].
Compound Description: 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has been reported to exist in two distinct monoclinic polymorphs []. The different crystal packing and hydrogen bonding patterns observed in these polymorphs highlight the conformational flexibility of this compound.
Compound Description: 2,2,2-Trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (HTcP) is an organic compound studied for its ability to extract Cu(II) ions from aqueous solutions [].
Compound Description: The crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has been determined by X-ray crystallography []. The structure reveals the presence of intramolecular and intermolecular hydrogen bonds, influencing the compound's crystal packing and potentially its physical properties.
Co(II) Chelate of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Compound Description: This compound is a cobalt (II) complex synthesized by reacting Co(II) ions with the ligand 1-(-5-hydroxyl-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one []. The complex was studied for its potential toxicological and biochemical effects in rats.
Compound Description: These compounds represent a library of derivatives based on the 2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile scaffold []. They were synthesized through a catalyst-free, four-component reaction in water.
Compound Description: These compounds represent a series of 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives where the aryloxy group varies []. These compounds exhibit structural disorder in their thiophene unit and form sheet-like supramolecular assemblies through hydrogen bonding interactions.
Compound Description: This compound is a Schiff base derived from 4-aminoantipyrine. It is used as a ligand to synthesize various metal complexes, including Co(II), Ni(II), Mn(II), and Cu(II) complexes []. These complexes are studied for their potential antibacterial activities.
Compound Description: This compound is a non-peptidic inhibitor of 3CLpro, a protease that plays a crucial role in the replication of the SARS-CoV-2 virus [].
Compound Description: The crystal structure of (2E)-2-[(3-Methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide has been reported []. The molecule adopts a trans configuration around the N=C bond and displays a network of hydrogen bonds in its crystal packing.
Compound Description: The crystal structure of 2(1-phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl)-3-(1-naphthoylamido)-4-thiazolidinone has been determined by X-ray crystallography [, ]. The compound crystallizes in a monoclinic system and its structure is stabilized by both intramolecular and intermolecular hydrogen bonding interactions.
Compound Description: The crystal structure of (2E)-2-{[3-Methyl-5-(2-naphthyloxy)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarbothioamide monohydrate reveals a complex network of hydrogen bonds, linking the molecules into sheets within the crystal lattice []. These interactions play a crucial role in defining the solid-state properties of this compound.
Compound Description: The crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol has been successfully determined using X-ray crystallographic techniques []. This data provides valuable insights into the molecule's three-dimensional arrangement and intermolecular interactions.
Compound Description: The crystal structure of 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has been elucidated using X-ray crystallography []. This structural information provides valuable insights into the compound's molecular geometry, conformation, and intermolecular interactions.
Compound Description: These compounds represent a series of chalcone derivatives where variations occur in both the aryloxy group at the 5-position and the substituent at the 4-position of the phenyl ring attached to the propenone moiety []. These structural modifications are likely introduced to explore the structure-activity relationships within this class of compounds.
Compound Description: This compound is a novel inhibitor designed to target kinases with a rare cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2 []. Its inhibitory potency against these kinases makes it a potential candidate for further development as a therapeutic agent.
Compound Description: This compound is an N-hetorocyclic ligand used to synthesize a series of transition metal complexes []. These complexes exhibit promising antimicrobial, antimycobacterial, and cytotoxic activities.
Compound Description: This series of compounds comprises N-phenylpyrazolyl aryl methanones featuring an arylthio, arylsulfinyl, or arylsulfonyl group at the 5-position of the pyrazole ring []. Some of these compounds exhibit significant herbicidal and insecticidal activities.
Compound Description: This compound was synthesized via a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid []. Its structure was characterized using various spectroscopic techniques.
Compound Description: This group of pyrazolyl-pyrazoline derivatives was synthesized and evaluated for their anti-inflammatory and analgesic properties []. They exhibit structural similarities to other pyrazoline compounds with known biological activities.
Compound Description: The crystal structure of (E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one reveals a triclinic crystal system belonging to the P1̅ space group []. This structural information can be valuable for understanding its solid-state properties and potential applications.
Compound Description: This series of compounds represents a class of potent and selective monoamine oxidase B (MAO-B) inhibitors []. They were developed as potential therapeutic agents for improving memory and cognition, particularly in conditions like Alzheimer's disease.
Compound Description: This compound is a photochromic molecule synthesized through a one-pot, three-component reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate [].
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: These two classes of heterocyclic compounds were synthesized using a series of reactions involving chalcones, thiosemicarbazide, and various ketones or bromoacetyl triazoles []. The structures of six of these compounds were confirmed by X-ray crystallography, providing detailed insights into their molecular geometries.
methanone
Compound Description: The crystal structure of methanone has been determined by X-ray diffraction analysis []. The molecule exhibits an intramolecular O—H⋯O hydrogen bond, which plays a role in stabilizing its conformation.
Relevance:methanone and 1-[1-benzoyl-3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone share the 5-hydroxy-3-methyl-1H-pyrazol-4-yl moiety. This shared structural element suggests a potential relationship between their chemical properties, despite the significant variations in the substituents at the 1-position of the pyrazole ring and the overall structures.
3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone.
Compound Description: These two compounds are chalcone derivatives incorporating a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl unit in their structures []. They differ in the substituents on the phenyl ring attached to the propenone moiety, with one having a methoxy group at the 4-position and the other having three methoxy groups at the 3, 4, and 5 positions.
Compound Description: The crystal structure of 5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has been determined, revealing the spatial arrangement of its atoms and providing insights into its molecular geometry and crystal packing [].
Compound Description: The crystal structure of Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane has been solved, providing valuable information about its molecular conformation, intermolecular interactions, and crystal packing arrangement [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.